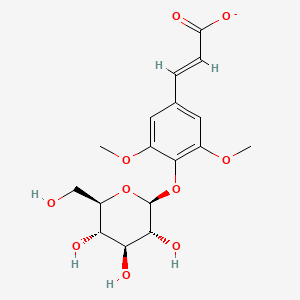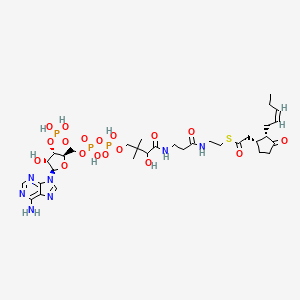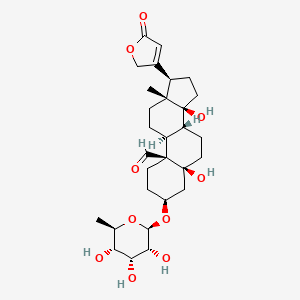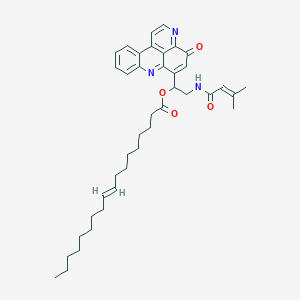
1-Sinapoyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-beta-D-glucosyl-trans-sinapate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 4-O-beta-D-glucosyl-trans-sinapic acid. The major species at pH 7.3. It is a conjugate base of a 4-O-beta-D-glucosyl-trans-sinapic acid.
Applications De Recherche Scientifique
Enzymatic Studies and Anthocyanin Production
1-Sinapoyl-D-glucose has been a subject of study for its role in enzymatic processes and anthocyanin production. Research on the enzymatic preparation of 1-O-hydroxycinnamoyl-β-D-glucoses, including sinapoyl-glucose, revealed its application in studying 1-O-hydroxycinnamoyl-β-D-glucose-dependent acyltransferase activity. This was particularly observed in anthocyanin-producing cultured cells of Daucus carota and Glehnia littoralis. The studies highlighted the modification of anthocyanins with sinapoyl moieties and the importance of acyl donor molecules in vivo rather than the substrate specificity of acyltransferase enzymes (Matsuba et al., 2008).
Functional Diversification of Acyltransferases
1-Sinapoyl-D-glucose is also central to the functional diversification of serine carboxypeptidase-like (SCPL) acyltransferases. Studies have shown that Arabidopsis sinapoylglucose: malate sinapoyltransferase (SMT) exhibits not only sinapoylation of L-malate but also hydrolytic and disproportionation activities. This enzyme's ability to liberate sinapic acid from 1-O-sinapoyl-β-glucose indicates a short-lived acylenzyme intermediate, highlighting the complex enzymatic activities and substrate specificities involved in plant metabolism (Stehle et al., 2008).
Evolution of Serine Carboxypeptidase-like Acyltransferases
The evolution of SCPL acyltransferases has been studied with a focus on 1-O-sinapoyl-β-glucose. The loss of a conserved disulfide bridge in certain acyltransferases, leading to specificity towards particular reactions, has been noted. This specificity is believed to be a result of evolutionary processes rather than a beginning of gene death, underscoring the evolutionary adaptations in plant biochemistry (Stehle et al., 2013).
Substrate Recognition and Enzyme Structure
The structure determinants and substrate recognition mechanisms of SCPL acyltransferases like 1-O-sinapoyl-β-glucose:l-malate sinapoyltransferase (SMT) have been studied to understand the specificity and catalytic processes. Models have been constructed to gain insight into the binding of substrates and the role of specific amino acids in catalysis, offering a deeper understanding of the enzyme structure-function relationships (Stehle et al., 2006).
Role in Plant Secondary Metabolism
1-Sinapoyl-D-glucose is also significant in plant secondary metabolism. Research has identified gene sequences encoding enzymes that glucosylate sinapic acid and related phenylpropanoids. This has laid a foundation for future research and potential manipulation of sinapate metabolism and lignin biology in plants (Lim et al., 2001).
Propriétés
Numéro CAS |
29881-39-8 |
|---|---|
Nom du produit |
1-Sinapoyl-D-glucose |
Formule moléculaire |
C17H21O10- |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/p-1/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |
Clé InChI |
KKLWTTVTWMTNBP-KYXYLJOWSA-M |
SMILES isomérique |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)[O-] |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)


![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)






![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)